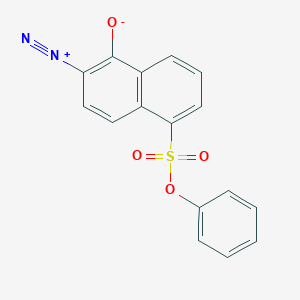
1-Tridecanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanesulfonyl chloride is an organic compound with the molecular formula C13H27ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a long aliphatic chain attached to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
1-Tridecanesulfonyl chloride can be synthesized through several methods, primarily involving the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to convert thiols into sulfonyl chlorides through oxidative chlorination . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) for the oxidation of thiols to sulfonyl chlorides . Industrial production often utilizes continuous flow protocols to ensure efficient and controlled synthesis .
Analyse Chemischer Reaktionen
1-Tridecanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, hydrogen peroxide, and thionyl chloride. The major products formed from these reactions are sulfonamides, sulfonic acids, and thiols.
Wissenschaftliche Forschungsanwendungen
1-Tridecanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Tridecanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various chemical and biological processes. The molecular targets and pathways involved include the modification of proteins and other biomolecules through sulfonamide bond formation.
Vergleich Mit ähnlichen Verbindungen
1-Tridecanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 1-Decanesulfonyl chloride
- 1-Dodecanesulfonyl chloride
- 1-Tetradecanesulfonyl chloride These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of their aliphatic chains. The uniqueness of this compound lies in its specific chain length, which can influence its solubility, reactivity, and applications in various fields .
Eigenschaften
CAS-Nummer |
58510-12-6 |
|---|---|
Molekularformel |
C13H27ClO2S |
Molekulargewicht |
282.87 g/mol |
IUPAC-Name |
tridecane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H27ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h2-13H2,1H3 |
InChI-Schlüssel |
WDVSPAVGNNSMEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
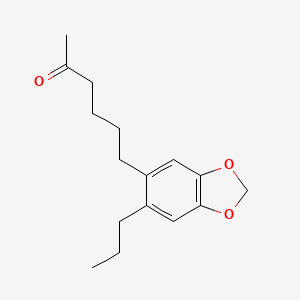
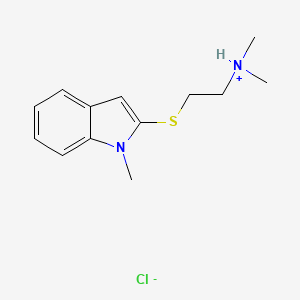
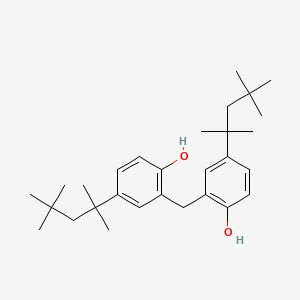

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
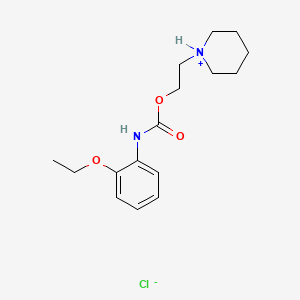
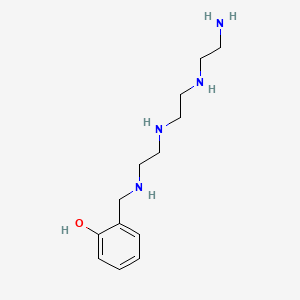



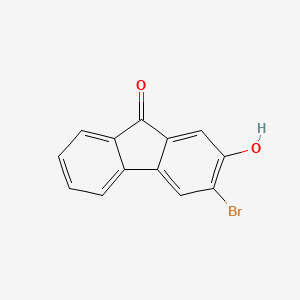
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
